Cas no 17190-05-5 (4-(3,4-dimethoxyphenyl)phenol)
4-(3,4-dimethoxyphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(3,4-dimethoxyphenyl)phenol
- 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol
- CHEMBL3814746
- SCHEMBL21296989
- AKOS017565903
- 3',4'-Dimethoxy-[1,1'-biphenyl]-4-ol
- DTXSID50552125
- 4-(3,4-Dimethoxyphenyl)phenol, 95%
- 17190-05-5
- MFCD11932245
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- MDL: MFCD11932245
- Inchi: 1S/C14H14O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3-9,15H,1-2H3
- InChI Key: NGJMTKOXEAUFRP-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C1C=CC(=CC=1)O)OC
Computed Properties
- Exact Mass: 230.094294304g/mol
- Monoisotopic Mass: 230.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 38.7Ų
4-(3,4-dimethoxyphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318876-5 g |
4-(3,4-Dimethoxyphenyl)phenol, 95%; . |
17190-05-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB318876-5g |
4-(3,4-Dimethoxyphenyl)phenol, 95%; . |
17190-05-5 | 95% | 5g |
€1159.00 | 2025-04-20 |
4-(3,4-dimethoxyphenyl)phenol Suppliers
4-(3,4-dimethoxyphenyl)phenol Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-(3,4-dimethoxyphenyl)phenol
Research Brief on 4-(3,4-dimethoxyphenyl)phenol (CAS: 17190-05-5) in Chemical Biology and Pharmaceutical Applications
4-(3,4-dimethoxyphenyl)phenol (CAS: 17190-05-5), a phenolic derivative with methoxy substitutions, has recently garnered attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique chemical structure, has been investigated for its bioactivity, particularly in the context of anti-inflammatory, antioxidant, and anticancer properties. Recent studies have explored its mechanisms of action, pharmacokinetics, and potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate key signaling pathways involved in inflammation. Researchers demonstrated that 4-(3,4-dimethoxyphenyl)phenol effectively inhibits the NF-κB pathway, a critical regulator of inflammatory responses. The study utilized in vitro models of macrophage activation and in vivo murine models of colitis, showing significant reduction in pro-inflammatory cytokine production and tissue damage. These findings suggest its potential as a novel anti-inflammatory agent, with advantages over existing therapeutics due to its dual antioxidant properties.
In the realm of oncology, a recent preprint (2024) from a collaborative research team at several leading institutions reported promising results regarding the compound's anticancer activity. Using high-throughput screening and molecular docking studies, the researchers identified 4-(3,4-dimethoxyphenyl)phenol as a potent inhibitor of protein kinase C (PKC) isoforms, particularly PKCδ, which plays a crucial role in cancer cell proliferation and survival. Subsequent in vitro experiments with various cancer cell lines showed dose-dependent inhibition of cell growth and induction of apoptosis, with particularly strong effects observed in breast and prostate cancer models.
Pharmacokinetic studies of 4-(3,4-dimethoxyphenyl)phenol have also advanced significantly. A 2023 publication in Drug Metabolism and Disposition presented comprehensive data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The research revealed favorable oral bioavailability (~65% in rodent models) and identified the major metabolic pathways, primarily involving glucuronidation and sulfation. Notably, the compound demonstrated good blood-brain barrier penetration, opening possibilities for central nervous system applications.
Recent synthetic chemistry efforts have focused on developing more efficient routes to produce 4-(3,4-dimethoxyphenyl)phenol and its derivatives. A 2024 paper in Organic Process Research & Development described a novel catalytic method for its synthesis using palladium-catalyzed cross-coupling reactions, achieving higher yields (85-90%) and improved purity compared to traditional methods. This advancement is particularly significant for scaling up production for potential clinical applications.
Despite these promising developments, challenges remain in translating 4-(3,4-dimethoxyphenyl)phenol into clinical applications. Current research gaps include comprehensive toxicology studies and formulation optimization to improve solubility and stability. Several pharmaceutical companies have reportedly initiated preclinical development programs based on this compound, with particular interest in its application for chronic inflammatory conditions and certain cancer types. The coming years are likely to see increased research activity around this molecule as its therapeutic potential becomes more fully understood.
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